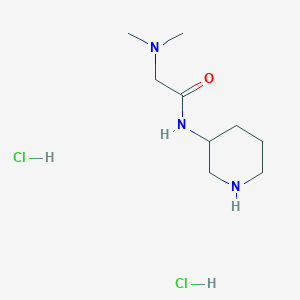
2-(dimethylamino)-N-piperidin-3-ylacetamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its effects on biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Dimethylamino Group: Dimethylamine, an organic compound with the formula (CH₃)₂NH, is used to introduce the dimethylamino group.
Acetamide Formation: The acetamide group is introduced through a reaction involving acetic anhydride and ammonia or an amine.
Final Assembly: The final compound is assembled by combining the piperidine derivative with the dimethylamino group and acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like molybdenum disulfide for efficient hydrogenation.
Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or amines.
科学研究应用
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride involves interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Affecting enzyme activity involved in metabolic pathways.
Altering Cellular Signaling: Influencing intracellular signaling cascades.
相似化合物的比较
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Dimethylamine: A secondary amine with the formula (CH₃)₂NH.
Acetamide: An organic compound with the formula CH₃CONH₂.
Uniqueness
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
生物活性
2-(dimethylamino)-N-piperidin-3-ylacetamide; dihydrochloride is a piperidine derivative with significant potential in medicinal chemistry. This compound has been studied for its diverse biological activities, particularly in the context of neuropharmacology, cancer therapy, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its structural versatility. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability.
1. Neuropharmacological Effects
Several studies have highlighted the compound's inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmitter regulation, making their inhibition a target for Alzheimer’s disease therapies.
- Inhibition Studies : The compound demonstrated significant inhibition against BChE with an IC50 value comparable to established inhibitors like donepezil. In a study, it showed a K_i value of 0.017 µM, indicating strong binding affinity to the enzyme's active site .
| Compound | Target Enzyme | IC50 (µM) | K_i (µM) |
|---|---|---|---|
| 2-(dimethylamino)-N-piperidin-3-ylacetamide | BChE | 0.092 | 0.017 |
| Donepezil | BChE | 1.419 | - |
2. Anticancer Activity
Research has indicated that piperidine derivatives, including this compound, exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A derivative similar to this compound was tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin .
| Derivative | Cell Line | Cytotoxicity | Mechanism |
|---|---|---|---|
| Piperidine Derivative | FaDu | Higher than Bleomycin | Apoptosis Induction |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including fungi and bacteria.
- Fungal Activity : In studies involving Candida auris, derivatives showed MIC values ranging from 0.24 to 0.97 µg/mL, indicating potent antifungal activity .
| Pathogen | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| C. auris | 0.24 - 0.97 | 0.97 - 3.9 |
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Cholinesterase Inhibition : The compound binds to the active sites of AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
- Cancer Cell Interaction : It induces apoptosis in cancer cells through mitochondrial pathways and disrupts cell cycle progression.
- Antifungal Mechanism : The disruption of fungal cell membranes leads to cell death, as evidenced by viability assays post-exposure to the compound.
属性
分子式 |
C9H21Cl2N3O |
|---|---|
分子量 |
258.19 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-piperidin-3-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H |
InChI 键 |
GVSONBDTSYGLSG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















